N,N'-bis[1-(hydroxymethyl)-2-methylbutyl]ethanediamide
Description
N,N’-bis(1-hydroxy-3-methylpentan-2-yl)ethanediamide is an organic compound with the molecular formula C14H28N2O4 It is a diamide derivative, characterized by the presence of two hydroxyalkyl groups attached to the nitrogen atoms of ethanediamide
Properties
Molecular Formula |
C14H28N2O4 |
|---|---|
Molecular Weight |
288.38 g/mol |
IUPAC Name |
N,N'-bis(1-hydroxy-3-methylpentan-2-yl)oxamide |
InChI |
InChI=1S/C14H28N2O4/c1-5-9(3)11(7-17)15-13(19)14(20)16-12(8-18)10(4)6-2/h9-12,17-18H,5-8H2,1-4H3,(H,15,19)(H,16,20) |
InChI Key |
LPWFXIFNLFUAHS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CO)NC(=O)C(=O)NC(CO)C(C)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(1-hydroxy-3-methylpentan-2-yl)ethanediamide typically involves the reaction of ethanediamide with 1-hydroxy-3-methylpentan-2-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of N,N’-bis(1-hydroxy-3-methylpentan-2-yl)ethanediamide may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Solvent recovery and recycling systems are also employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(1-hydroxy-3-methylpentan-2-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halides or alkoxides.
Scientific Research Applications
N,N’-bis(1-hydroxy-3-methylpentan-2-yl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized as an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-bis(1-hydroxy-3-methylpentan-2-yl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy groups can form hydrogen bonds with active site residues, while the amide groups can participate in coordination with metal ions or other cofactors. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(1-hydroxy-2-methylpropyl)ethanediamide
- N,N’-bis(1-hydroxy-3-methylbutyl)ethanediamide
- N,N’-bis(1-hydroxy-2-phenylethyl)ethanediamide
Uniqueness
N,N’-bis(1-hydroxy-3-methylpentan-2-yl)ethanediamide is unique due to the presence of the 1-hydroxy-3-methylpentan-2-yl groups, which confer distinct steric and electronic properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
